3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

GPR40/FFAR1 agonism Type 2 diabetes Asymmetric hydrogenation

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (CAS 1000414-37-8; synonym: 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid) is a racemic dihydrobenzofuran acetic acid derivative with molecular formula C10H10O4 and molecular weight 194.18 g/mol. It belongs to the dihydrobenzofuran acetic acid chemical class, a scaffold recognized in medicinal chemistry as distinct from phenylpropionic acid and phenoxyacetic acid GPR40/FFAR1 agonist classes.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B7965431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=CC(=C2)O)CC(=O)O
InChIInChI=1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13)
InChIKeyHRUHFEQNMWANCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (CAS 1000414-37-8): Procurement-Grade Profile of a Key Dihydrobenzofuran Acetic Acid Synthetic Intermediate


3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (CAS 1000414-37-8; synonym: 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid) is a racemic dihydrobenzofuran acetic acid derivative with molecular formula C10H10O4 and molecular weight 194.18 g/mol . It belongs to the dihydrobenzofuran acetic acid chemical class, a scaffold recognized in medicinal chemistry as distinct from phenylpropionic acid and phenoxyacetic acid GPR40/FFAR1 agonist classes [1]. The compound features a 6-hydroxy substituent on the dihydrobenzofuran ring and an acetic acid moiety at the 3-position. Its predicted physicochemical profile includes a LogP of 1.34, a topological polar surface area (PSA) of 66.76 Ų, and a predicted pKa of 4.38 . The compound is commercially available as a racemic mixture in purities typically ranging from 95% to 98% (HPLC) .

Why 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- Cannot Be Replaced by Generic Dihydrobenzofuran Acetic Acid Analogs


Substituting this compound with structurally similar dihydrobenzofuran acetic acid analogs introduces critical failure points in synthetic utility, physicochemical behavior, and downstream application fidelity. The 6-hydroxy group is essential for subsequent O-alkylation steps in the established TAK-875 (fasiglifam) synthetic route, serving as the attachment point for the biphenyl ether pharmacophore; positional isomers lacking this hydroxyl group (e.g., 2,3-dihydrobenzofuran-5-acetic acid, CAS 69999-16-2) cannot participate in this key coupling reaction [1][2]. The saturated 2,3-dihydrobenzofuran ring distinguishes this compound from the fully unsaturated 6-hydroxybenzofuran-3-acetic acid (CAS 69716-04-7), the latter being the precursor that undergoes catalytic asymmetric hydrogenation to yield the chiral (S)-methyl ester intermediate required for TAK-875 [3]. Furthermore, the racemic nature of CAS 1000414-37-8 versus its enantiopure (S)-form (CAS 1380792-92-6) determines whether the material is suitable for achiral exploratory chemistry or enantioselective API manufacturing, with the racemate offering a cost-advantaged option for early-stage research where stereochemistry is not yet critical [4].

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-: Quantitative Differentiation Evidence for Scientific Procurement


Defined Role as the Essential Carboxylic Acid Intermediate in the TAK-875 (Fasiglifam) GPR40 Agonist Synthetic Route

3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- (as its methyl ester, CAS 805250-17-3) is the documented key intermediate for the synthesis of fasiglifam (TAK-875), a GPR40/FFAR1 agonist that reached Phase III clinical trials [1]. The synthetic route from 6-hydroxybenzofuran-3-acetic acid (CAS 69716-04-7) proceeds via esterification to the methyl ester followed by Pd/C-catalyzed hydrogenation to yield racemic methyl (6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, which then undergoes Ru-catalyzed asymmetric hydrogenation to produce the (S)-enantiomer used in TAK-875 assembly [2][3]. The 2nd-generation manufacturing process for this intermediate achieved a substrate-to-catalyst ratio (s/c) of 20,000 using a ruthenium catalyst with (R)-PEA as chiral amine, enabling commercial-scale production [3]. In contrast, positional isomers such as 2,3-dihydrobenzofuran-5-acetic acid (CAS 69999-16-2) lack the 6-hydroxy group required for the O-alkylation step that attaches the biphenyl ether moiety, making them unsuitable for this synthetic pathway [1][2].

GPR40/FFAR1 agonism Type 2 diabetes Asymmetric hydrogenation Process chemistry

Physicochemical Differentiation from the Unsaturated Benzofuran Analog: Molecular Weight, Lipophilicity, and Hydrogenation State

The target compound (CAS 1000414-37-8) differs from its direct unsaturated precursor, 6-hydroxybenzofuran-3-acetic acid (CAS 69716-04-7), in molecular weight, lipophilicity, and ring saturation state . The dihydrobenzofuran ring in the target compound introduces an sp³-hybridized carbon at the 2-position and a stereogenic center at the 3-position (racemic), whereas the unsaturated analog contains a planar benzofuran ring system. This saturation increases molecular weight from 192.17 g/mol (C10H8O4) to 194.18 g/mol (C10H10O4) and reduces the predicted LogP from approximately 1.77 to 1.34, reflecting increased polarity upon ring saturation . The unsaturated analog has a defined melting point range of 127–139°C, while the target compound's melting point is not consistently reported, consistent with its racemic and potentially amorphous nature [1]. The saturated dihydrobenzofuran ring also eliminates the possibility of benzofuran ring oxidation side reactions that can occur with the unsaturated analog under certain storage or reaction conditions .

Physicochemical profiling LogP Hydrogenation state Intermediate stability

Functional Group-Driven Differentiation from 2,3-Dihydrobenzofuran-5-acetic Acid: Hydrogen Bond Donor Count, PSA, and Derivatization Capacity

The target compound (CAS 1000414-37-8) differs fundamentally from its positional isomer 2,3-dihydrobenzofuran-5-acetic acid (CAS 69999-16-2) in hydrogen bond donor/acceptor capacity, polar surface area, and the presence of a phenolic hydroxyl group for further derivatization . The target compound possesses two hydrogen bond donors (6-OH and COOH) versus one in the 5-acetic acid isomer (COOH only), resulting in a PSA of 66.76 Ų compared to 46.53 Ų, a ΔPSA of +20.23 Ų . This increased PSA and hydrogen bond donor count directly impact aqueous solubility, membrane permeability predictions, and chromatographic retention behavior. Critically, the 6-hydroxy group provides a nucleophilic handle for O-alkylation, O-acylation, or sulfonylation reactions that the 5-acetic acid isomer simply cannot undergo [1]. The molecular weight differs by 15.99 g/mol (194.18 vs. 178.19), corresponding to the additional oxygen atom of the 6-OH group . The 5-acetic acid isomer has a well-defined melting point of 105–107°C while the target compound lacks a sharp melting point, consistent with its racemic nature [2].

Hydrogen bonding Polar surface area Functional group derivatization Positional isomer comparison

Racemic Mixture vs. Enantiopure (S)-Form: Procurement Cost and Stereochemical Application Differentiation

The target compound (CAS 1000414-37-8) is the racemic mixture of (R)- and (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, while the (S)-enantiomer (CAS 1380792-92-6) is separately available for enantioselective applications . In the TAK-875 manufacturing process, the racemic methyl ester is subjected to ruthenium-catalyzed asymmetric hydrogenation to produce the (S)-enantiomer with high enantiomeric excess; the 1st-generation process used (S)-ADPP as chiral amine with higher catalyst loading, while the improved 2nd-generation process used cheaper (R)-PEA and achieved s/c 20,000 [1]. The racemate (target) is the input material for this asymmetric transformation, not the output. Both racemate and (S)-enantiomer share identical predicted physicochemical properties (LogP 1.34, PSA 66.76, pKa 4.38) . However, their procurement cost differs substantially: the racemate is typically priced at a significant discount relative to the enantiopure (S)-form, reflecting the additional chiral resolution or asymmetric synthesis steps required for the latter . The (S)-enantiomer is the form incorporated into the final TAK-875 API, while the racemate is appropriate for achiral exploratory chemistry or as feedstock for chiral resolution studies [1][2].

Chiral resolution Racemic synthesis Enantiomeric excess Process chemistry cost

Class-Level Potency Differentiation: Dihydrobenzofuran Acetic Acid Scaffold vs. Phenylpropionic Acid GPR40 Agonists as Demonstrated by TAK-875

The dihydrobenzofuran acetic acid chemical class, to which the target compound belongs as a core scaffold, has demonstrated superior GPR40/FFAR1 agonist potency and pharmacokinetic properties compared to the earlier phenylpropionic acid class [1]. The phenylpropionic acid lead compound suffered from high clearance and low oral bioavailability attributed to β-oxidation at the propanoic acid moiety [2]. Cyclization of the phenylpropanoic acid into a fused dihydrobenzofuran ring system blocked this metabolic soft spot and produced compounds with improved pharmacokinetic profiles [2]. The optimized dihydrobenzofuran derivative TAK-875 (fasiglifam), which incorporates the target compound's core scaffold with a 6-O-biphenyl ether extension, exhibited an EC50 of 14 nM at human GPR40 in CHO cells, representing approximately 400-fold greater potency than the endogenous ligand oleic acid . TAK-875 also demonstrated high binding affinity with a Ki of 38 nM at the human GPR40 receptor and showed selectivity over related receptors GPR41 (FFAR3) and GPR43 (FFAR2) [3]. The dihydrobenzofuran acetic acid class has been identified as one of only three major synthetic GPR40 agonist classes (alongside phenylpropionic acids and phenoxyacetic acids) to produce clinical candidates [1].

GPR40/FFAR1 agonism Scaffold comparison EC50 potency Type 2 diabetes

Optimal Procurement and Application Scenarios for 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy- Based on Quantitative Evidence


GPR40/FFAR1 Agonist Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Exploration

Procure the racemic target compound (CAS 1000414-37-8) as the foundational dihydrobenzofuran acetic acid scaffold for GPR40/FFAR1 agonist SAR programs. The 6-hydroxy group serves as the O-alkylation attachment point for diverse aryl ether pharmacophores, replicating the synthetic strategy used to produce TAK-875 (EC50 14 nM at hGPR40, 400-fold more potent than oleic acid) . The racemic form is cost-appropriate for parallel library synthesis where enantiomeric resolution is deferred to the hit-to-lead stage. For programs requiring enantiopure material from the outset, the (S)-enantiomer (CAS 1380792-92-6) should be substituted [1].

Process Chemistry Development: Asymmetric Hydrogenation Methodology Optimization

The racemic methyl ester derivative of this compound (CAS 805250-17-3) serves as the substrate for ruthenium-catalyzed asymmetric hydrogenation method development, as demonstrated by the TAK-875 manufacturing process that achieved s/c 20,000 using (R)-PEA as chiral amine under tightly controlled dissolved oxygen conditions . Procure the racemic acid (CAS 1000414-37-8) for in-house esterification to the methyl ester, enabling catalyst screening, solvent optimization, and enantiomeric excess determination studies with full control over substrate quality [1].

Chemical Biology Tool Compound Synthesis: 6-O-Derivatized Probe Development

The 6-hydroxy group provides a unique nucleophilic handle for installing fluorescent tags, biotin linkers, or photoaffinity labels via O-alkylation, enabling the synthesis of chemical biology probes based on the dihydrobenzofuran acetic acid scaffold. The higher PSA (66.76 Ų vs. 46.53 Ų) and additional H-bond donor (2 vs. 1) of this compound compared to the 5-acetic acid positional isomer (CAS 69999-16-2) result in different physicochemical properties that may influence probe solubility and non-specific binding profiles . Select this compound when the hydroxyl group is required for conjugation; use the 5-acetic acid isomer only when hydroxyl-free probe structures are desired [1].

Metabolite Identification and Reference Standard Synthesis: Dihydrobenzofuran Ring-Opened Metabolite Studies

The 2,3-dihydrobenzofuran ring of this compound is structurally distinct from the fully aromatic benzofuran analog (CAS 69716-04-7), and this saturation state influences metabolic stability and metabolite profiles. Procure this compound alongside the unsaturated benzofuran analog for comparative in vitro metabolism studies (e.g., liver microsome incubation) to evaluate the impact of ring saturation on oxidative metabolism, glucuronidation at the 6-OH, and potential ring-opening pathways [1]. The difference in LogP (Δ = -0.43 for the dihydro vs. benzofuran form) may also affect metabolite extraction and chromatographic retention, requiring separate analytical method development for each form [1].

Quote Request

Request a Quote for 3-Benzofuranacetic acid, 2,3-dihydro-6-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.